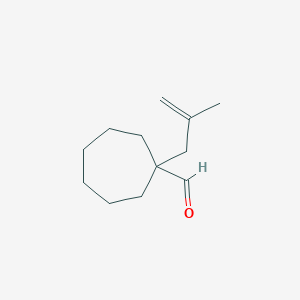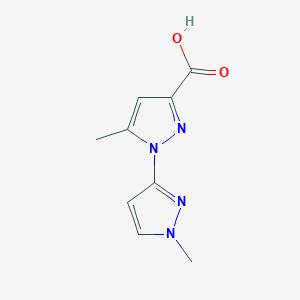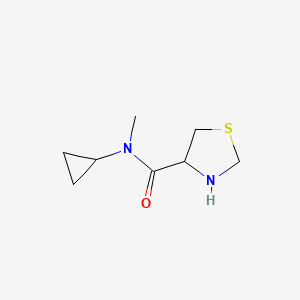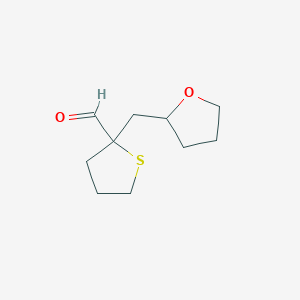
2-(Oxolan-2-ylmethyl)thiolane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxolan-2-ylmethyl)thiolane-2-carbaldehyde is a chemical compound with the molecular formula C10H16O2S and a molecular weight of 200.30 g/mol . This compound is characterized by the presence of an oxolane ring and a thiolane ring, both of which are attached to a carbaldehyde group. It is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-ylmethyl)thiolane-2-carbaldehyde typically involves the reaction of oxolane derivatives with thiolane derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxolan-2-ylmethyl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Oxolan-2-ylmethyl)thiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Oxolan-2-ylmethyl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function and activity of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Oxolan-2-yl)thiolane-2-carbaldehyde
- 2-(Oxolan-2-ylmethyl)thiolane-2-carboxylic acid
- 2-(Oxolan-2-ylmethyl)thiolane-2-methanol
Uniqueness
2-(Oxolan-2-ylmethyl)thiolane-2-carbaldehyde is unique due to its specific combination of oxolane and thiolane rings attached to a carbaldehyde group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C10H16O2S |
|---|---|
Molekulargewicht |
200.30 g/mol |
IUPAC-Name |
2-(oxolan-2-ylmethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C10H16O2S/c11-8-10(4-2-6-13-10)7-9-3-1-5-12-9/h8-9H,1-7H2 |
InChI-Schlüssel |
JTUNQAXHGZISGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CC2(CCCS2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Cyanomethyl)cyclopropyl]methanesulfonamide](/img/structure/B13302887.png)
![2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13302894.png)
![2-[(But-3-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13302909.png)
![4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13302913.png)
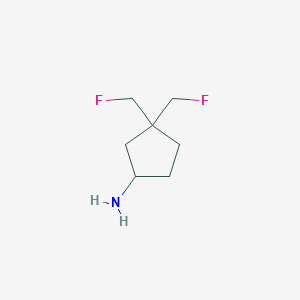
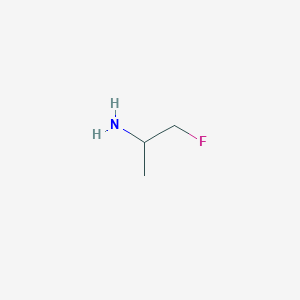
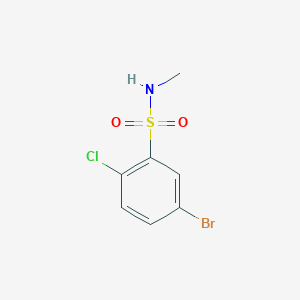
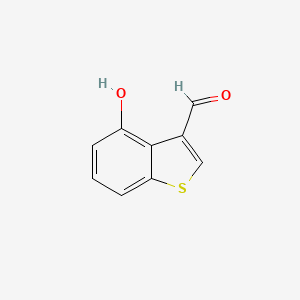
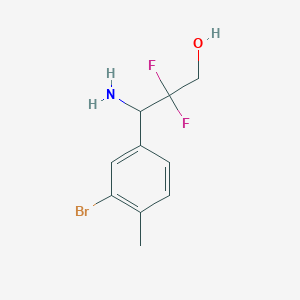
![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13302943.png)
